
N,N-diethylethanamine;3,4-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;3,4-dinitrophenol: is a compound that combines the properties of an amine and a nitrophenol N,N-diethylethanamine is a tertiary amine, while 3,4-dinitrophenol is a nitrophenol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base.
3,4-dinitrophenol: is prepared by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst such as aluminum chloride.
3,4-dinitrophenol: is manufactured by the controlled nitration of phenol in large-scale reactors, followed by purification through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.
Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.
Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.
Substitution reactions: Quaternary ammonium salts, acylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.
3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.
Biology:
N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.
Medicine:
N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.
3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.
Industry:
N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.
3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.
Wirkmechanismus
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
- In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.
3,4-dinitrophenol:
- Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
- This mechanism is utilized in studies of mitochondrial function and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
2,4-dinitrophenol: Similar nitrophenol structure but with nitro groups at different positions.
Uniqueness:
N,N-diethylethanamine: has a higher molecular weight and different steric properties compared to N,N-dimethylethanamine, affecting its reactivity and applications.
3,4-dinitrophenol: has unique positioning of nitro groups, influencing its chemical reactivity and biological effects compared to 2,4-dinitrophenol.
Eigenschaften
CAS-Nummer |
37501-37-4 |
|---|---|
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N,N-diethylethanamine;3,4-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChI-Schlüssel |
VOMMIMQNPAFYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



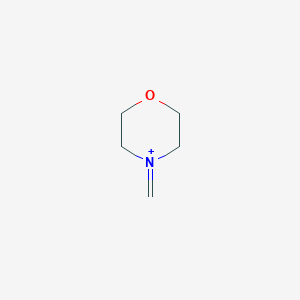
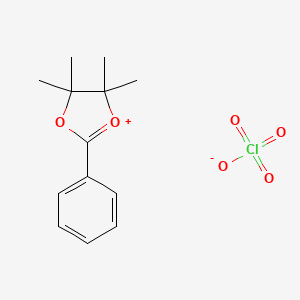
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)


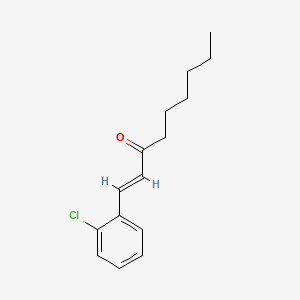

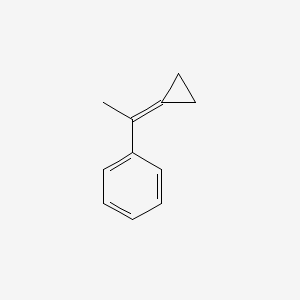
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
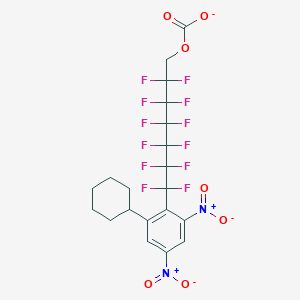
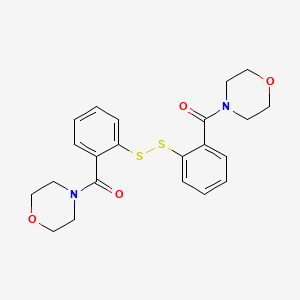
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
